1-(2-Trifluoromethylbenzyl)piperazine 2hcl
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Overview
Description
1-(2-Trifluoromethylbenzyl)piperazine dihydrochloride is an organic compound with the chemical formula C12H17Cl2F3N2. It is a white crystalline solid that is soluble in some polar organic solvents, such as dichloromethane and ethanol, but insoluble in water . This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(2-Trifluoromethylbenzyl)piperazine dihydrochloride typically involves the reaction of 2-(trifluoromethyl)benzyl chloride with piperazine in the presence of a suitable base. The reaction is carried out in an organic solvent such as dichloromethane or ethanol. The product is then purified by recrystallization or other suitable methods .
In industrial production, the process may involve more efficient and scalable methods, such as continuous flow synthesis, to produce the compound in larger quantities. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.
Chemical Reactions Analysis
1-(2-Trifluoromethylbenzyl)piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation include corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring or the benzyl group is substituted with other functional groups. Common reagents for these reactions include halogens, alkylating agents, and acylating agents.
The specific conditions and reagents used in these reactions depend on the desired products and the functional groups present in the compound.
Scientific Research Applications
1-(2-Trifluoromethylbenzyl)piperazine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique trifluoromethyl group makes it a valuable intermediate in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate the interactions between small molecules and biological targets, such as enzymes and receptors.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-Trifluoromethylbenzyl)piperazine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity for these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(2-Trifluoromethylbenzyl)piperazine dihydrochloride can be compared with other similar compounds, such as:
1-(2-Chlorobenzyl)piperazine: This compound has a similar structure but with a chlorine atom instead of a trifluoromethyl group. The presence of the trifluoromethyl group in 1-(2-Trifluoromethylbenzyl)piperazine dihydrochloride enhances its chemical stability and biological activity.
1-(2-Methylbenzyl)piperazine: This compound has a methyl group instead of a trifluoromethyl group. The trifluoromethyl group in 1-(2-Trifluoromethylbenzyl)piperazine dihydrochloride increases its lipophilicity and ability to cross biological membranes.
The unique trifluoromethyl group in 1-(2-Trifluoromethylbenzyl)piperazine dihydrochloride distinguishes it from these similar compounds, providing it with enhanced chemical and biological properties.
Properties
IUPAC Name |
1-[[2-(trifluoromethyl)phenyl]methyl]piperazine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2.2ClH/c13-12(14,15)11-4-2-1-3-10(11)9-17-7-5-16-6-8-17;;/h1-4,16H,5-9H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVOWGPPZDAFJIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC=CC=C2C(F)(F)F.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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